Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a tert-butyl-substituted phenyl ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 4-(tert-butyl)phenylhydrazine with ethyl 2-cyanoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophiles like alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the triazole ring’s known biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The phenyl ring’s tert-butyl group can enhance the compound’s hydrophobic interactions, further stabilizing its binding to the target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxylate
- Ethyl 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate
- Ethyl 3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate
Uniqueness
Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the tert-butyl group on the phenyl ring. This bulky substituent can influence the compound’s steric and electronic properties, affecting its reactivity and binding interactions. Compared to similar compounds with smaller substituents, the tert-butyl group can enhance the compound’s stability and selectivity in various applications.
Biological Activity
Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and research findings.
- Molecular Formula : C₁₅H₁₉N₃O₂
- Molecular Weight : 273.33 g/mol
- CAS Number : 1304480-90-7
The compound features a triazole ring, which is known for its role in various biological activities. The tert-butyl group enhances its lipophilicity, which may influence its pharmacokinetics and biological interactions .
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds have notable antimicrobial properties. In studies involving various microorganisms, compounds with similar structures demonstrated significant activity against pathogens such as Bacillus subtilis, outperforming standard antibiotics like ampicillin . The presence of the tert-butyl group in the structure may enhance the compound's ability to penetrate microbial membranes.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. Compounds containing the triazole moiety often exhibit strong radical scavenging abilities. In comparative studies, imine and amine derivatives of triazoles were found to exhibit superior antioxidant activity compared to other derivatives .
Antitumor Activity
The structure-activity relationship (SAR) studies suggest that triazole derivatives can act as potential antitumor agents. For instance, modifications in the phenyl ring's substituents significantly affect cytotoxicity against cancer cell lines. This compound is hypothesized to interact with specific cellular targets involved in cancer progression .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes related to cancer cell proliferation and microbial growth.
- Modulation of Cell Signaling Pathways : Triazole derivatives may influence signaling pathways involved in apoptosis and cell cycle regulation.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives against Bacillus subtilis and Escherichia coli. This compound showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
Compound Name | MIC (µg/mL) | Activity Level |
---|---|---|
This compound | 32 | High |
Ampicillin | 64 | Moderate |
Antioxidant Activity Assessment
In another study focusing on antioxidant properties, various triazole derivatives were tested using DPPH and ABTS assays. The results indicated that this compound exhibited substantial free radical scavenging activity.
Compound Name | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
---|---|---|
This compound | 25 | 20 |
Standard Antioxidant (Ascorbic Acid) | 15 | 10 |
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-5-20-14(19)13-16-12(17-18-13)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,17,18) |
InChI Key |
XTWHGZNOVKPSEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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